5-Methoxypyrazine-2-sulfonamide

Description

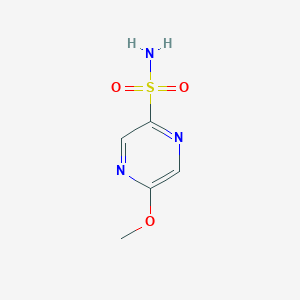

5-Methoxypyrazine-2-sulfonamide is an organosulfur compound with the molecular formula C5H7N3O3S and a molecular weight of 189.19 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .

Properties

Molecular Formula |

C5H7N3O3S |

|---|---|

Molecular Weight |

189.20 g/mol |

IUPAC Name |

5-methoxypyrazine-2-sulfonamide |

InChI |

InChI=1S/C5H7N3O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |

InChI Key |

NTXVMVHUZGQMSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=N1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrazine-2-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the use of copper-catalyzed dual S–H/N–H activation, which allows for the efficient formation of sulfonamides from thiols and amines . The reaction typically takes place in a mixture of dimethyl sulfoxide (DMSO) and water, with copper iodide (CuI) as the catalyst and bipyridine (bpy) as the ligand, under air at temperatures between 70-80°C .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfinamides and sulfenamides.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

5-Methoxypyrazine-2-sulfonamide is an organosulfur compound featuring a pyrazine ring with methoxy and sulfonamide substitutions, having a molecular weight of 189.19 g/mol. Research indicates potential biological activities, especially in antibacterial and antifungal areas, by inhibiting bacterial enzymes involved in folic acid synthesis, making it a candidate for antimicrobial therapies.

Synthesis of this compound

This compound can be synthesized through several methods:

- Sulfonylation of 5-methoxypyrazine: Reacting 5-methoxypyrazine with a sulfonating agent introduces the sulfonamide group.

- Amination of 5-methoxypyrazine-2-sulfonyl chloride: This involves replacing the chloride with an amine to form the sulfonamide.

- Methoxy addition to pyrazine-2-sulfonamide: Adding a methoxy group to pyrazine-2-sulfonamide yields the desired compound.

Scientific Research

Studies have focused on its interaction with biological targets, notably its ability to inhibit enzymes critical for folic acid synthesis, indicating potential effectiveness against resistant bacterial strains. Further research is ongoing to elucidate its full spectrum of interactions and mechanisms within biological systems.

Antimicrobial Therapies

This compound exhibits potential in antibacterial and antifungal domains. Its mechanism involves inhibiting bacterial enzymes crucial for folic acid synthesis, essential for bacterial growth and replication. This positions it as a candidate for development in antimicrobial therapies.

Pharmaceutical Preparations

2-methoxy-5-sulfonamide benzoic acid is used as a key intermediate of the sulpiride drug . Sulpiride, a sulfonamide derivative, is a selective antagonist of central dopamine receptors and has strong antipsychotic and antiemetic effects and also has a psychostimulant effect .

Organic Synthesis

5-Methoxypyrazine-2-sulfonyl chloride serves as a reagent for synthesizing more complex organic molecules, enabling the creation of new chemical entities with tailored properties. It facilitates the introduction of sulfonamide functionalities into various molecular scaffolds, expanding the scope of chemical libraries.

Drug Design

5-Methoxypyrazine-2-sulfonyl chloride is studied for its interactions with nucleophiles to understand its reactivity and potential applications in drug design. Examining the reactions between amines and this compound can provide insights into developing new sulfonamide-based pharmaceuticals.

Other Potential Applications

Mechanism of Action

The mechanism of action of 5-Methoxypyrazine-2-sulfonamide involves its interaction with bacterial enzymes. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: Another sulfonamide with similar antibacterial properties.

Sulfamethoxazole: A widely used sulfonamide antibiotic.

Sulfadiazine: Known for its use in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

5-Methoxypyrazine-2-sulfonamide is unique due to its specific structure, which includes a methoxy group attached to the pyrazine ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activities compared to other sulfonamides .

Biological Activity

5-Methoxypyrazine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 189.19 g/mol. The compound features a pyrazine ring with a methoxy group and a sulfonamide moiety, enhancing its solubility and reactivity, which are advantageous for various applications in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes essential for folic acid synthesis. This inhibition affects bacterial growth and replication, positioning the compound as a potential candidate for antimicrobial therapies. Specifically, it competes with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, which is critical in the folate synthesis pathway .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has shown effectiveness against various bacterial strains, including those resistant to conventional treatments. The following table summarizes its antibacterial activity compared to other related compounds:

| Compound | Activity Spectrum | MIC (µg/mL) |

|---|---|---|

| This compound | Broad-spectrum against Gram-positive and Gram-negative bacteria | 32-64 |

| Sulfadiazine | Broad-spectrum, particularly effective against Klebsiella and Escherichia coli | 16-32 |

| Sulfamethazine | Effective against Streptococcus species and some enteric bacteria | 8-16 |

The minimal inhibitory concentration (MIC) values indicate that this compound has comparable efficacy to established sulfonamides, suggesting its potential as an alternative treatment option in cases of resistance .

Antifungal Properties

In addition to its antibacterial activity, this compound has demonstrated antifungal properties. Studies have reported its effectiveness against common fungal pathogens, although specific IC50 values are still under investigation. Preliminary results suggest that the compound can inhibit fungal growth by interfering with metabolic pathways similar to those affected in bacteria.

Case Studies

Several studies have explored the biological activity of sulfonamides, including this compound:

- In vitro Studies : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential use in developing new antimicrobial agents .

- Synergistic Effects : Research has also investigated the synergistic effects of combining this compound with other antibiotics. Such combinations have shown enhanced antibacterial activity against resistant strains, indicating a promising avenue for future therapeutic strategies .

- Radical Scavenging Activity : Another aspect of research focused on the compound's ability to scavenge free radicals. The DPPH assay revealed moderate radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.